N'-(2-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide

Description

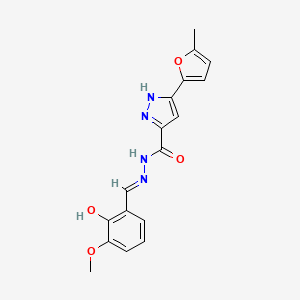

N'-(2-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a 5-methylfuran-2-yl substituent on the pyrazole core and a 2-hydroxy-3-methoxybenzylidene moiety linked via a hydrazide bridge. This compound belongs to a class of Schiff base derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of electron-donating groups (e.g., methoxy and hydroxyl) and the furan ring may influence its electronic properties and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

CAS No. |

303106-15-2 |

|---|---|

Molecular Formula |

C17H16N4O4 |

Molecular Weight |

340.33 g/mol |

IUPAC Name |

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C17H16N4O4/c1-10-6-7-14(25-10)12-8-13(20-19-12)17(23)21-18-9-11-4-3-5-15(24-2)16(11)22/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-9+ |

InChI Key |

WAUAMYGPZUERKI-GIJQJNRQSA-N |

Isomeric SMILES |

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=C(C(=CC=C3)OC)O |

Origin of Product |

United States |

Biological Activity

N'-(2-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . The presence of functional groups such as methoxy and hydroxyl enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide. The process typically includes condensation reactions followed by purification techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds containing a pyrazole nucleus exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Bacillus subtilis | 64 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be a candidate for developing new antibacterial agents .

Antifungal Activity

The compound also demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values ranging from 31 to 250 µg/mL. Notably, it exhibited higher activity compared to standard antifungal agents, indicating its potential in treating fungal infections .

Anticancer Properties

Preliminary studies have shown that this compound possesses anticancer properties, particularly against cervical cancer cell lines (HeLa). It was found to induce apoptosis in cancer cells, suggesting that it may serve as a lead compound in cancer therapy . The cytotoxicity was evaluated using standard assays, revealing an IC50 value of approximately 20 µM for HeLa cells.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the hydroxyl group enhances hydrogen bonding with target proteins, potentially inhibiting their function. Additionally, the methoxy group may facilitate lipophilicity, aiding in membrane permeability .

Case Studies

- Antimicrobial Efficacy : A recent study screened a series of pyrazole derivatives for their antimicrobial activity. Among them, this compound exhibited significant activity against E. coli and S. aureus, outperforming several known antibiotics .

- Anticancer Screening : In vitro studies on cervical cancer cell lines indicated that this compound induced significant cell death through apoptosis pathways, making it a potential candidate for further development in cancer therapeutics .

Scientific Research Applications

Antioxidant Activity

One of the primary applications of this compound is its antioxidant potential. Studies have indicated that pyrazole derivatives can inhibit oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is often evaluated using assays such as the DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay, where the compound demonstrates a significant capacity to scavenge free radicals, thus protecting cells from oxidative damage .

Antimicrobial Properties

N'-(2-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide has shown promising antimicrobial activity against a range of pathogens. Research indicates that compounds with pyrazole moieties exhibit efficacy against bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential enzymes .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with specific cellular pathways associated with cancer proliferation. Studies have shown that it can inhibit tumor growth in vitro and in vivo, suggesting its potential as a therapeutic agent in cancer treatment .

Synthesis of Other Bioactive Compounds

The versatility of this compound extends beyond its direct applications. It serves as a precursor in the synthesis of various other bioactive compounds. For instance, it can be reacted with different hydrazonoyl halides to form new derivatives with enhanced biological activities, expanding the library of potential therapeutic agents .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Comparisons

Structurally analogous compounds differ primarily in substituents on the benzylidene ring, pyrazole core, or hydrazide linkage. Key examples include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Compounds with hydroxyl and methoxy substituents (e.g., target compound) exhibit stronger hydrogen-bonding interactions compared to those with purely alkyl or aryl groups .

- Furan vs. Benzyloxy/Phenyl : The 5-methylfuran-2-yl group in the target compound may enhance π-conjugation and metabolic stability relative to bulkier substituents like benzyloxy .

Crystallographic and Physicochemical Properties

- Crystal Packing: The 2-hydroxy-3-methoxybenzylidene moiety in the target compound promotes intermolecular H-bonding, as seen in compound 5 (), which crystallizes in the monoclinic Cc space group with an N-N bond length of 1.364 Å .

- Melting Points : Pyrazole-carbohydrazide derivatives generally exhibit high melting points (188–273°C) due to strong intermolecular forces. The target compound’s melting point is unreported, but analogs with hydroxyl/methoxy groups (e.g., compound 6c in ) melt at 188–190°C .

- Solubility: Hydroxyl and methoxy groups improve solubility in polar solvents (e.g., DMSO, ethanol), whereas alkyl/aryl substituents enhance lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.